1,2-DIDEOXY-D-RIBOFURANOSE
Overview
Description
1,2-Dideoxy-D-ribofuranose is a deoxyribonucleoside analog with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol It is a derivative of ribose, where the hydroxyl groups at the 1 and 2 positions are replaced by hydrogen atoms
Mechanism of Action
Target of Action
The primary target of 1,2-Dideoxy-D-Ribofuranose is the RNA interference (RNAi) pathway . This compound has been used in the synthesis of chemically modified small interfering RNAs (siRNAs), which play a crucial role in the RNAi pathway .
Mode of Action
This compound is incorporated into siRNAs at their 3’-overhang regions . The introduction of this compound to the 3’-end of the antisense strand of siRNA reduces its knockdown effect . This suggests that this compound may interfere with the binding or recognition of siRNA, thereby modulating the RNAi pathway .
Biochemical Pathways
The RNAi pathway, which is the primary biochemical pathway affected by this compound, is a critical mechanism for regulating gene expression. By modulating the function of siRNAs, this compound can potentially influence the silencing of specific genes .
Result of Action
The primary molecular effect of this compound is the reduction of the knockdown effect of siRNAs . This can lead to changes in gene expression, potentially affecting various cellular processes. The specific cellular effects would depend on the genes targeted by the siRNAs.
Biochemical Analysis
Biochemical Properties
1,2-Dideoxy-D-ribofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It is often used to create abasic sites in DNA, which are important for studying DNA repair mechanisms. The compound interacts with several enzymes and proteins, including DNA polymerases and apurinic/apyrimidinic endonucleases . These interactions are essential for understanding the mechanisms of DNA replication and repair. For instance, DNA polymerases recognize and bind to template-primers containing defined abasic sites, facilitating the study of DNA synthesis and repair pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In RNAi studies, chemically modified small interfering RNAs (siRNAs) possessing this compound at their 3’-overhang regions have been shown to reduce knockdown effects . This indicates that the compound can modulate gene expression and impact cellular processes at the molecular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in DNA repair and replication. For example, the compound can be incorporated into oligonucleotides, creating abasic sites that are recognized by DNA polymerases and apurinic/apyrimidinic endonucleases . These interactions are crucial for studying the molecular mechanisms of DNA synthesis and repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that introducing this compound to the 3’-end of the antisense strand of siRNA reduces its knockdown effect over time . This suggests that the compound’s impact on cellular function may diminish with prolonged exposure, highlighting the importance of temporal dynamics in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be more beneficial for studying its biochemical properties. For instance, threshold effects observed in studies indicate that the compound’s impact on gene expression and cellular processes is dose-dependent . Understanding these dosage effects is crucial for optimizing experimental conditions and ensuring the safety of animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in DNA synthesis and repair pathways is particularly significant. It can be incorporated into oligonucleotides, creating abasic sites that are recognized by DNA polymerases and apurinic/apyrimidinic endonucleases . These interactions are essential for understanding the metabolic flux and levels of metabolites involved in DNA repair mechanisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For example, the incorporation of this compound into oligonucleotides affects its distribution within the cell, impacting the efficiency of DNA repair processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its role in DNA repair and replication. For instance, the incorporation of this compound into oligonucleotides can direct it to the nucleus, where it interacts with DNA polymerases and apurinic/apyrimidinic endonucleases .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dideoxy-D-ribofuranose can be synthesized through the elimination of nucleobase from thymidine . The process involves converting thymidine into an abasic deoxyribonucleoside by removing the nucleobase. This is followed by converting the resulting compound into the corresponding phosphoramidite derivative, which can then be linked to a solid support, such as controlled pore glass resin .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard phosphoramidite solid-phase methods. These methods are widely used in the production of oligonucleotides and other nucleic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
1,2-Dideoxy-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Elimination Reactions: The synthesis of this compound itself involves an elimination reaction to remove the nucleobase from thymidine.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include phosphoramidite derivatives and controlled pore glass resin . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major product formed from the synthesis of this compound is the abasic deoxyribonucleoside, which can be further modified for various applications .
Scientific Research Applications
1,2-Dideoxy-D-ribofuranose has several scientific research applications, including:
RNA Interference (RNAi) Studies: The compound is used in the synthesis of chemically modified small interfering RNAs (siRNAs) that possess this compound at their 3′-overhang regions.
Nucleic Acid Chemistry: The unique structural properties of this compound make it valuable in the study and synthesis of nucleic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-ribose: A similar compound where only the hydroxyl group at the 2 position is replaced by a hydrogen atom.
1-Deoxy-D-ribose: A compound where only the hydroxyl group at the 1 position is replaced by a hydrogen atom.
Uniqueness
1,2-Dideoxy-D-ribofuranose is unique due to the simultaneous removal of hydroxyl groups at both the 1 and 2 positions, which imparts distinct structural and functional properties compared to other deoxyribonucleosides .
Properties
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOSDAEGJTOIQ-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919665 | |
Record name | 1,4-Anhydro-2-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91121-19-6, 91547-59-0 | |
Record name | 1,2-Dideoxyribose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dideoxyribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Anhydro-2-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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